

Optimizing PDE5-IN-9 dosage for maximum efficacy

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Compound of Interest

Compound Name: PDE5-IN-9

Cat. No.: B7469571

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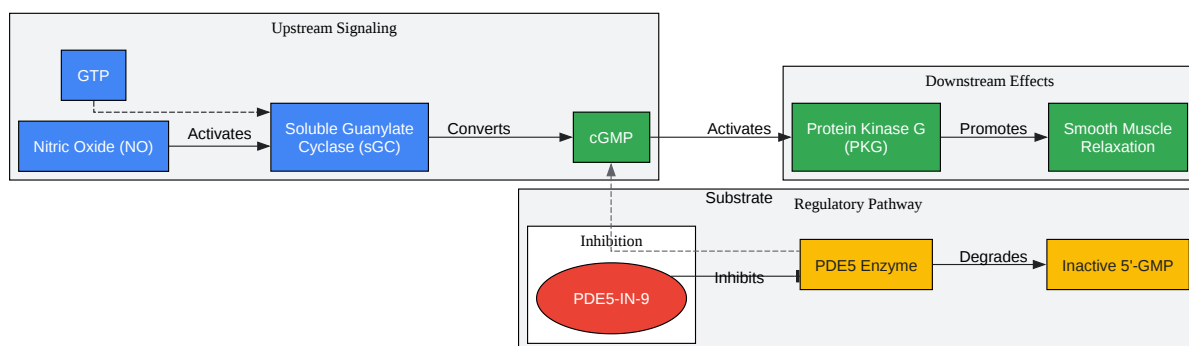
Technical Support Center: PDE5-IN-9

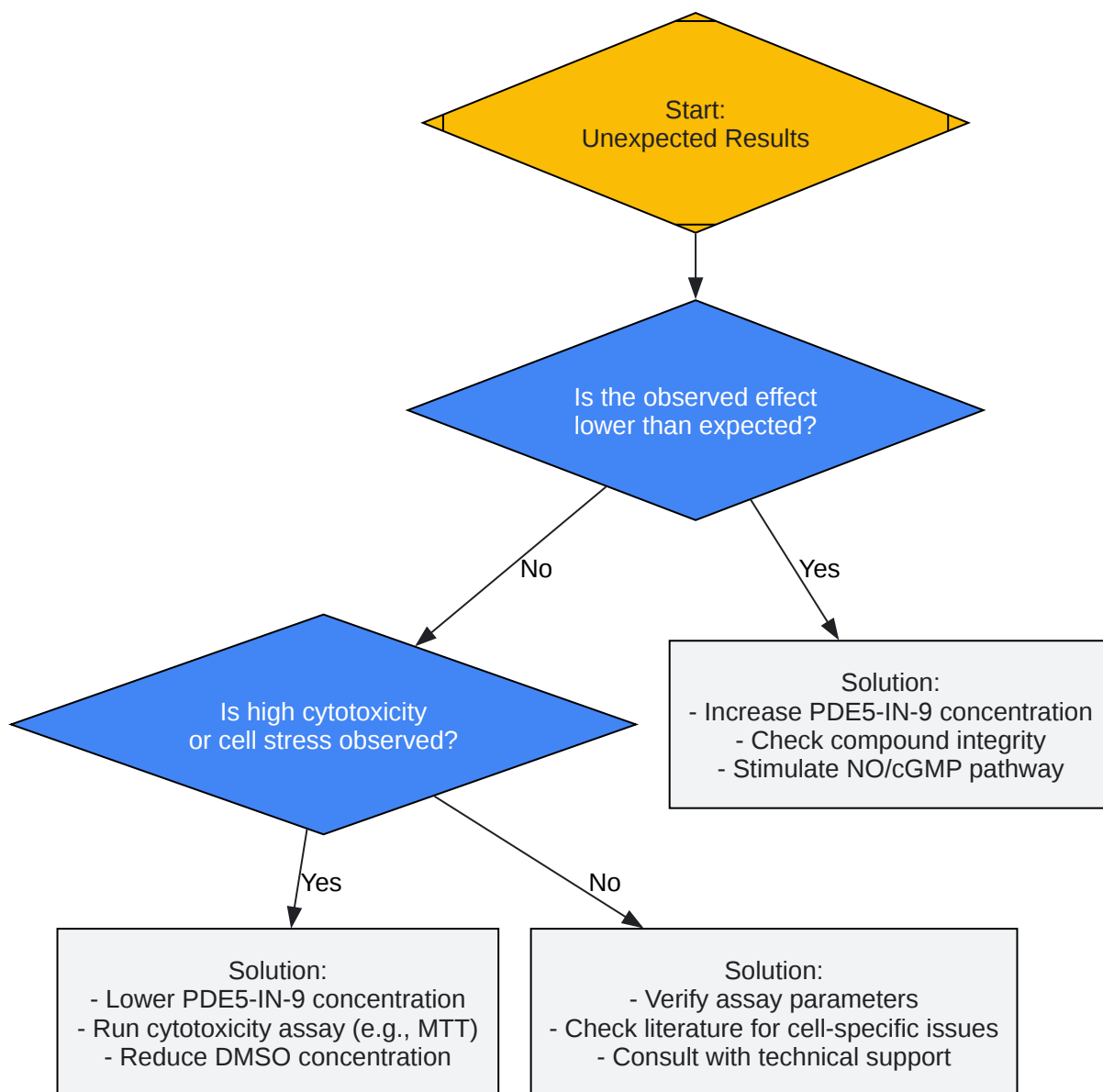
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of **PDE5-IN-9** in experimental settings.

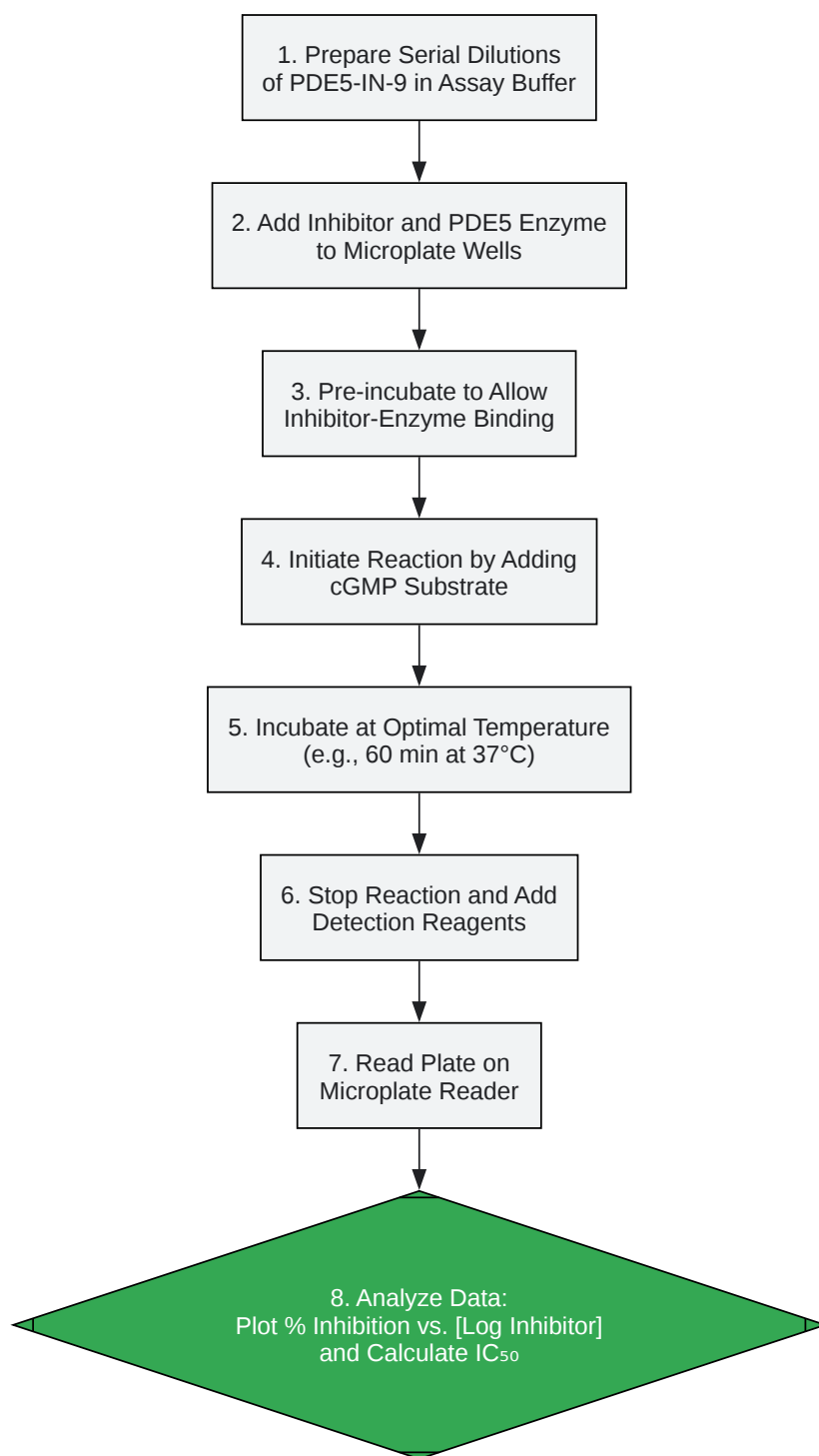
Section 1: Frequently Asked Questions (FAQs)

Q1: What is **PDE5-IN-9** and what is its mechanism of action?

PDE5-IN-9 is an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] In cellular signaling, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP.[2] cGMP then acts as a second messenger to mediate various physiological processes, including smooth muscle relaxation.[2][3] By blocking the degradative action of PDE5, **PDE5-IN-9** increases intracellular levels of cGMP, thereby enhancing the NO/cGMP signaling pathway.[1] The reported half-maximal inhibitory concentration (IC₅₀) for **PDE5-IN-9** is 11.2 μM.







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References

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- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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